Dersimelagon

Description

Properties

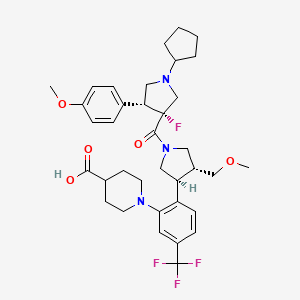

CAS No. |

1835256-48-8 |

|---|---|

Molecular Formula |

C36H45F4N3O5 |

Molecular Weight |

675.8 g/mol |

IUPAC Name |

1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C36H45F4N3O5/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45)/t25-,30+,31+,35+/m1/s1 |

InChI Key |

MUNWOYRHJPWQNE-GMFUQMJFSA-N |

Isomeric SMILES |

COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F |

Canonical SMILES |

COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dersimelagon; |

Origin of Product |

United States |

Foundational & Exploratory

Dersimelagon's Mechanism of Action in Melanocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Dersimelagon, a novel, orally active, small-molecule selective melanocortin 1 receptor (MC1R) agonist, within melanocytes. The information presented is curated for an audience with a strong background in cellular biology, pharmacology, and drug development.

Introduction

This compound (formerly MT-7117) is a promising therapeutic agent under investigation for the treatment of photodermatoses, such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP)[1][2]. Its primary mechanism of action revolves around the potentiation of the natural pigmentation process in the skin, thereby offering a photoprotective effect. This is achieved through the specific activation of the MC1R on melanocytes, leading to the increased production of eumelanin, the dark, photoprotective pigment[1][3].

Core Mechanism: Selective MC1R Agonism

This compound functions as a selective agonist for the MC1R, a G-protein coupled receptor predominantly expressed on the surface of melanocytes[4]. Activation of MC1R is the initial and critical step in the signaling cascade that ultimately leads to melanogenesis.

Binding Affinity and Selectivity

Competitive radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound to various human melanocortin receptors. These studies demonstrate a high affinity and selectivity for MC1R over other subtypes (MC3R, MC4R, and MC5R).

Table 1: Binding Affinity (Ki) of this compound for Human Melanocortin Receptors

| Receptor | Ki (nM) |

| MC1R | 2.26 |

| MC3R | 1420 |

| MC4R | 32.9 |

| MC5R | 486 |

Data sourced from competitive binding assays with [¹²⁵I] NDP-αMSH.

Functional Agonist Activity

The agonistic activity of this compound at the MC1R has been quantified by measuring its ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) production, a key second messenger in the MC1R signaling pathway. The half-maximal effective concentration (EC50) values demonstrate potent activation of MC1R across different species.

Table 2: Functional Agonist Activity (EC50) of this compound at MC1R

| Species | EC50 (nM) |

| Human | 8.16 |

| Cynomolgus Monkey | 3.91 |

| Mouse | 1.14 |

| Rat | 0.251 |

Data sourced from cAMP accumulation assays in cells expressing recombinant MC1R.

Downstream Signaling Pathway in Melanocytes

The binding of this compound to MC1R initiates a well-defined intracellular signaling cascade, culminating in the synthesis of eumelanin.

Caption: this compound-induced MC1R signaling cascade in melanocytes.

This pathway involves the following key steps:

-

G-Protein Activation: this compound binding to MC1R leads to the activation of the associated Gs alpha subunit (Gαs).

-

cAMP Production: Activated Gαs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).

-

MITF Upregulation: Phosphorylated CREB acts as a transcription factor, upregulating the expression of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte gene expression.

-

Melanogenic Gene Expression: MITF, in turn, promotes the transcription of key melanogenic enzymes, most notably tyrosinase (TYR), as well as tyrosinase-related protein 1 (TRP1) and dopachrome tautomerase (DCT).

-

Eumelanin Synthesis: Tyrosinase catalyzes the rate-limiting step in melanin synthesis, the conversion of tyrosine to dopaquinone, which is then further processed to produce eumelanin within melanosomes.

In Vitro and In Vivo Evidence of Melanogenesis

The melanogenic effects of this compound have been demonstrated in both cellular and animal models.

In Vitro Melanin Production

In the murine melanoma cell line B16F1, this compound has been shown to increase eumelanin production in a concentration-dependent manner.

Table 3: In Vitro Eumelanin Production in B16F1 Cells

| Treatment | EC50 (pM) |

| This compound | 13.00 |

| NDP-α-MSH (comparator) | 8.455 |

Data sourced from a 3-day incubation of B16F1 cells followed by measurement of eumelanin concentration in the supernatant.

In Vivo Pigmentation Studies

Oral administration of this compound has resulted in significant pigmentation changes in animal models. In Ay/a mice, a daily oral dose of ≥0.3 mg/kg induced a noticeable darkening of the coat color. In cynomolgus monkeys, a daily oral dose of ≥1 mg/kg led to significant skin pigmentation, which was reversible upon cessation of treatment.

Clinical Evidence of Increased Melanin

In a first-in-human Phase 1 clinical trial, multiple ascending doses of this compound in healthy participants resulted in observable increases in skin melanin density, as measured by spectrophotometry.

Table 4: Mean Percent Change in Melanin Density from Baseline in Healthy Volunteers (Day 15)

| Treatment Group | Mean Change in Melanin Density (%) |

| Placebo | 0.07 |

| This compound 30 mg | 1.43 |

| This compound 150 mg | 7.71 |

| This compound 300 mg | 10.22 |

| This compound 450 mg | -2.11 |

Data from a Phase 1, multiple ascending dose study.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound for MC1R.

Caption: Workflow for the MC1R competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant human MC1R are prepared and protein concentration is determined.

-

Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand, [¹²⁵I] NDP-αMSH, and varying concentrations of this compound or vehicle control.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Intracellular cAMP Accumulation Assay

This assay measures the functional agonistic activity of this compound at MC1R.

Caption: Workflow for the intracellular cAMP accumulation assay.

Methodology:

-

Cell Culture: Cells engineered to express the target receptor (e.g., HEK293-hMC1R) are cultured and seeded into microplates.

-

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by the addition of varying concentrations of this compound.

-

Incubation: The plate is incubated to allow for agonist-induced cAMP production.

-

Detection: The cells are lysed, and a competitive immunoassay, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF), is performed. This involves the addition of a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

-

Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: A standard curve is used to quantify the cAMP concentration, and the EC50 value for this compound is calculated.

In Vitro Melanin Production Assay

This assay quantifies the ability of this compound to induce melanin synthesis in a melanocytic cell line.

Caption: Workflow for the in vitro melanin production assay.

Methodology:

-

Cell Seeding: B16F1 murine melanoma cells are seeded into a 96-well plate.

-

Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a period of 3 days to allow for melanin synthesis and secretion into the culture medium.

-

Sample Collection: The cell culture supernatant is collected.

-

Spectrophotometry: The absorbance of the supernatant is measured at a wavelength of 405 nm. The absorbance is directly proportional to the amount of melanin present.

-

Quantification and Analysis: A standard curve generated with synthetic eumelanin is used to determine the concentration of melanin in the samples. The EC50 for melanin production is then calculated.

Conclusion

This compound is a potent and selective MC1R agonist that effectively stimulates the production of eumelanin in melanocytes. Its mechanism of action is well-characterized, involving the activation of the MC1R and the subsequent cAMP-PKA-CREB-MITF signaling cascade, leading to the upregulation of key melanogenic enzymes. The in vitro, in vivo, and clinical data collectively support the role of this compound in enhancing melanogenesis, which forms the basis of its therapeutic potential for the treatment of photosensitivity disorders. Further research into the long-term effects and clinical efficacy of this compound is ongoing.

References

- 1. Melanogenic effect of this compound (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Melanogenic effect of this compound (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Results from a first-in-human study of this compound, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]

Dersimelagon: A Selective Melanocortin-1 Receptor Agonist for Enhanced Eumelanin Production

A Technical Whitepaper on the Mechanism and Application of Dersimelagon in Melanogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MT-7117) is an orally bioavailable, small molecule, selective agonist of the melanocortin-1 receptor (MC1R) currently under investigation for the treatment of photodermatoses such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[1][2] Its primary mechanism of action involves the stimulation of eumelanin synthesis, the dark pigment responsible for photoprotection in the skin.[3][4] This document provides a comprehensive technical overview of this compound's role in eumelanin production, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used in its evaluation.

Introduction

Eumelanin is a crucial endogenous photoprotective agent, absorbing harmful ultraviolet (UV) radiation and scavenging free radicals.[1] The production of eumelanin is primarily regulated by the MC1R signaling pathway. This compound has been designed as a potent and selective agonist for MC1R, aiming to enhance eumelanin production and thereby increase tolerance to sunlight exposure in individuals with photosensitivity disorders. This whitepaper will delve into the core scientific principles of this compound's activity, providing a detailed guide for researchers and drug development professionals.

Mechanism of Action: The MC1R Signaling Pathway

This compound selectively binds to and activates MC1R, a G-protein coupled receptor located on the surface of melanocytes. This binding initiates a downstream signaling cascade that ultimately leads to the increased synthesis of eumelanin.

The activation of MC1R by this compound triggers the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine 3',5'-monophosphate (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte survival and differentiation. MITF then promotes the transcription of genes encoding for crucial melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT), which are all essential for eumelanin synthesis.

This compound-induced MC1R signaling cascade leading to eumelanin synthesis.

Quantitative Data on this compound's Efficacy

The melanogenic effects of this compound have been quantified in various preclinical and clinical studies.

In Vitro Studies

| Parameter | Cell Line | Value (EC50) | Comparator | Comparator Value (EC50) | Reference |

| Eumelanin Production | B16F1 mouse melanoma | 13.00 pmol/L | NDP-α-MSH | 8.455 pmol/L | |

| cAMP Production | Cells expressing human MC1R | Nanomolar range | - | - |

In Vivo Animal Studies

| Animal Model | Parameter | Effective Dose | Outcome | Reference |

| C57BL/6J-Ay/+ mice | Coat color darkening | ≥0.3 mg/kg/day p.o. | Significant darkening of coat color | |

| Cynomolgus monkeys | Skin pigmentation | ≥1 mg/kg/day p.o. | Significant skin pigmentation, reversible upon cessation |

Human Clinical Trials

| Study Phase | Population | Doses Administered | Key Findings Related to Melanin | Reference |

| Phase 1 | Healthy Participants | Single doses (1-600 mg), Multiple doses (150 mg, 300 mg) | Increased melanin density observed after multiple doses of 150 mg and 300 mg. Most common adverse events were lentigo (52.8%) and skin hyperpigmentation (50.0%) after multiple doses. | |

| Phase 2 (ENDEAVOR) | EPP or XLP Patients | 100 mg and 300 mg once daily for 16 weeks | Efficacious at increasing symptom-free light exposure. | |

| Phase 3 (INSPIRE) | EPP or XLP Patients | Low dose or high dose once daily | Ongoing study to evaluate efficacy and safety. |

Experimental Protocols

In Vitro Eumelanin Production Assay

A common method to assess the in vitro efficacy of this compound involves the use of a mouse melanoma cell line.

Workflow for in vitro eumelanin production assay.

Methodology:

-

Cell Culture: B16F1 mouse melanoma cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound or a reference compound like [Nle4, D-Phe7]-α-MSH (NDP-α-MSH).

-

Incubation: The treated cells are incubated for a defined period, typically 3 days, to allow for melanin production.

-

Quantification: The concentration of eumelanin in the cell supernatant is determined, often through spectrophotometric methods.

-

Data Analysis: The results are analyzed to determine the half-maximal effective concentration (EC50) for eumelanin production.

In Vivo Animal Pigmentation Studies

Animal models are utilized to evaluate the effect of this compound on pigmentation in a whole-organism context.

Methodology for Mice:

-

Animal Model: C57BL/6J-Ay/+ mice are used.

-

Administration: this compound is administered orally via gavage at various doses.

-

Observation: Changes in coat color are visually assessed and documented over the treatment period.

Methodology for Monkeys:

-

Animal Model: Cynomolgus monkeys are used.

-

Administration: this compound is administered orally.

-

Observation: Skin pigmentation is evaluated, often through visual scoring or colorimetric measurements. The reversibility of pigmentation is also assessed after cessation of treatment.

Conclusion

This compound represents a targeted therapeutic approach to enhancing eumelanin production through the selective activation of the MC1R signaling pathway. Preclinical and clinical data have demonstrated its potential to induce melanogenesis, thereby offering a promising treatment modality for individuals with debilitating photosensitivity disorders. Further research and ongoing clinical trials will continue to elucidate the long-term safety and efficacy of this compound in these patient populations.

References

Investigating the Anti-inflammatory Properties of Dersimelagon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dersimelagon (formerly MT-7117) is a novel, orally bioavailable, small molecule, selective melanocortin-1 receptor (MC1R) agonist.[1] While initially investigated for its ability to increase eumelanin production and provide photoprotection in rare dermatological disorders, a growing body of preclinical evidence highlights its significant anti-inflammatory and anti-fibrotic properties.[2][3] This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Mechanism of Action: Selective MC1R Agonism

This compound exerts its effects through the selective activation of the melanocortin-1 receptor (MC1R), a G-protein coupled receptor.[1] MC1R activation is known to initiate downstream signaling cascades that not only regulate melanogenesis but also modulate inflammatory responses.[4] The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine 3',5'-monophosphate (cAMP). However, evidence also suggests the involvement of other pathways, such as the phosphorylation of Erk1/2 and Akt, in the cellular response to MC1R agonism. This compound has demonstrated high affinity for human MC1R, with an EC50 value in the nanomolar range.

Signaling Pathway of this compound

Caption: this compound's MC1R signaling cascade.

Preclinical Anti-inflammatory and Anti-fibrotic Data

This compound has demonstrated significant disease-modifying effects in preclinical models of systemic sclerosis, a chronic autoimmune disease characterized by inflammation and fibrosis.

In Vivo Model: Bleomycin-Induced Systemic Sclerosis

Prophylactic and therapeutic treatment with this compound was evaluated in a murine model of bleomycin-induced systemic sclerosis.

Quantitative Outcomes:

| Treatment Group | Dose (p.o.) | Outcome | Result |

| Prophylactic | ≥ 0.3 mg/kg/day | Skin Fibrosis | Significantly Inhibited |

| Prophylactic | ≥ 0.3 mg/kg/day | Lung Inflammation | Significantly Inhibited |

| Therapeutic | ≥ 3 mg/kg/day | Skin Fibrosis | Significantly Suppressed |

Table 1: In Vivo Efficacy of this compound in a Murine Model of Systemic Sclerosis.

Gene array analysis from this model indicated that this compound exerts its anti-inflammatory effects by suppressing the activation of inflammatory cells and related signaling pathways. Furthermore, serum protein profiling revealed the suppression of multiple SSc-related biomarkers.

In Vitro Model: TGF-β-Induced Fibroblast Activation

The effect of this compound on the activation of human dermal fibroblasts was assessed in vitro using transforming growth factor-beta (TGF-β) as a pro-fibrotic stimulus.

Quantitative Outcomes:

| Cell Type | Stimulus | Treatment | Endpoint | Result |

| Human Dermal Fibroblasts | TGF-β | This compound | ACTA2 (α-SMA) mRNA | Inhibited Elevation |

Table 2: In Vitro Efficacy of this compound on Fibroblast Activation.

Clinical Data: Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP)

A phase 2, randomized, double-blind, placebo-controlled study (ENDEAVOR) evaluated the efficacy and safety of this compound in patients with EPP and XLP, rare genetic disorders characterized by severe phototoxicity.

Study Population: 102 patients with a confirmed diagnosis of EPP or XLP.

Treatment Arms:

-

Placebo

-

This compound 100 mg once daily

-

This compound 300 mg once daily

Primary Endpoint: Change from baseline in the average daily duration of sunlight exposure without prodromal symptoms.

Quantitative Outcomes:

| Treatment Group | N | Change in Symptom-Free Sun Exposure (minutes) | p-value vs. Placebo |

| Placebo | 34 | - | - |

| This compound 100 mg | 34 | +53.8 | <0.05 |

| This compound 300 mg | 34 | +62.5 | <0.05 |

Table 3: Phase 2 Clinical Trial Results in EPP and XLP.

Patients treated with this compound also experienced approximately 40% fewer sunlight exposure episodes accompanied by symptoms compared to the placebo group. The most common treatment-emergent adverse events were nausea, freckles, and skin hyperpigmentation.

Experimental Protocols

Bleomycin-Induced Systemic Sclerosis Murine Model

Objective: To evaluate the prophylactic and therapeutic effects of this compound on skin fibrosis and lung inflammation.

Animal Model: C57BL/6 mice.

Materials:

-

Bleomycin (BLM)

-

This compound (MT-7117)

-

Vehicle control

-

Phosphate-buffered saline (PBS)

Experimental Workflow:

Caption: Workflow for the bleomycin-induced SSc model.

Procedure:

-

Induction of SSc: Administer daily subcutaneous injections of bleomycin (0.1 mg in 100 µL PBS) to the shaved backs of mice for the duration of the induction period.

-

This compound Administration:

-

Prophylactic: Administer this compound or vehicle orally once daily, starting on the same day as the first bleomycin injection and continuing for 29 days.

-

Therapeutic: Begin oral administration of this compound or vehicle on day 21, after the establishment of fibrosis, and continue for 21 days.

-

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect skin and lung tissues for analysis.

-

Skin Fibrosis: Measure collagen content in skin biopsies.

-

Lung Inflammation: Assess lung weight and conduct histological analysis.

-

Biomarkers: Perform microarray-based gene expression analysis and serum protein profiling.

-

TGF-β-Induced Fibroblast Activation Assay

Objective: To determine the effect of this compound on the differentiation of human dermal fibroblasts into myofibroblasts.

Cell Line: Primary human dermal fibroblasts.

Materials:

-

Human dermal fibroblasts

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Recombinant human TGF-β1

-

This compound (MT-7117)

-

RNA extraction and qPCR reagents

Experimental Workflow:

Caption: Workflow for TGF-β-induced fibroblast activation.

Procedure:

-

Cell Culture: Culture human dermal fibroblasts in appropriate medium until they reach the desired confluency.

-

Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum or serum-free medium for 24 hours.

-

Treatment: Treat the cells with this compound at various concentrations in the presence or absence of TGF-β1 (e.g., 10 ng/mL). Include appropriate vehicle and positive controls.

-

Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) to allow for myofibroblast differentiation.

-

Endpoint Analysis:

-

Harvest the cells and extract total RNA.

-

Perform quantitative real-time PCR (qPCR) to measure the expression levels of ACTA2, the gene encoding for alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation. Normalize the expression to a housekeeping gene.

-

Conclusion

This compound exhibits promising anti-inflammatory and anti-fibrotic properties mediated through its selective agonism of the MC1R. Preclinical studies in a murine model of systemic sclerosis demonstrate its ability to inhibit skin and lung fibrosis. In vitro, this compound can suppress the activation of human dermal fibroblasts. These preclinical findings are complemented by clinical data from the ENDEAVOR study, which, while focused on phototoxicity in EPP and XLP, provides evidence of a favorable safety profile for this compound. Further investigation into the anti-inflammatory and anti-fibrotic effects of this compound in relevant clinical populations is warranted. The detailed methodologies and data presented in this guide offer a foundation for future research and development of this novel therapeutic agent.

References

Dersimelagon's Effect on Gene Expression in Skin Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dersimelagon (formerly MT-7117) is an orally bioavailable, selective small-molecule agonist of the melanocortin 1 receptor (MC1R).[1][2] Activation of MC1R is known to stimulate eumelanin production and exert broad anti-inflammatory and anti-fibrotic effects.[1][3] This technical guide provides an in-depth analysis of the molecular effects of this compound on gene expression in skin cells, based on preclinical and in vitro studies. It details the experimental protocols used to ascertain these effects, presents quantitative gene expression data, and illustrates the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in dermatology, pharmacology, and drug development.

Core Mechanism of Action: MC1R Agonism

This compound functions as a selective agonist for MC1R, a G-protein coupled receptor expressed on various skin cells, including melanocytes, keratinocytes, fibroblasts, and immune cells like monocytes and macrophages.[4] Its binding to MC1R initiates a signaling cascade that is central to its therapeutic effects.

Signaling Pathway

Upon binding to MC1R, this compound triggers the dissociation of the Gαs subunit of the associated G-protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates and activates downstream transcription factors, most notably the cAMP response element-binding protein (CREB) and the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development and function, and its activation leads to the increased transcription of key enzymes involved in eumelanin synthesis.

Effects on Gene Expression

This compound modulates the expression of genes involved in two primary areas: melanogenesis and inflammation/fibrosis.

Upregulation of Melanogenesis-Related Genes

In preclinical studies, this compound has been shown to significantly upregulate the expression of genes critical for the synthesis of eumelanin, the dark pigment that provides photoprotection.

Table 1: Relative mRNA Expression of Melanogenesis Genes in Mouse Skin Following a Single Oral Dose of this compound

| Gene | Dose | 24 hours | 48 hours | 72 hours |

| Tyrosinase (Tyr) | 0.3 mg/kg | Tendency towards upregulation | - | - |

| 3 mg/kg | Significant Upregulation | Significant Upregulation | Significant Upregulation | |

| Tyrosinase-related protein 1 (Trp1) | 0.3 mg/kg | Tendency towards upregulation | - | - |

| 3 mg/kg | Significant Upregulation | Significant Upregulation | Significant Upregulation | |

| Dopachrome tautomerase (Dct) | 0.3 mg/kg | Tendency towards upregulation | - | - |

| 3 mg/kg | Significant Upregulation | Significant Upregulation | Significant Upregulation | |

| Data derived from qPCR analysis of mouse pinnae tissue. Hypoxanthine phosphoribosyltransferase 1 (Hprt) was used for normalization. |

Modulation of Inflammation and Fibrosis-Related Genes

This compound demonstrates disease-modifying effects in preclinical models of systemic sclerosis (SSc), a condition characterized by inflammation and fibrosis. These effects are mediated, in part, by changes in gene expression in fibroblasts and immune cells.

Table 2: Effect of this compound on Fibrosis and Inflammation-Related Gene Expression

| Gene | Cell Type / Model | Stimulus | Effect of this compound |

| ACTA2 (α-SMA) | Human Dermal Fibroblasts | TGF-β | Concentration-dependent suppression of mRNA elevation |

| COL1A1 | Human Dermal Fibroblasts | TGF-β | No effect on mRNA expression |

| IL-6 Signaling Pathway Genes | Mouse Lung (BLM-induced SSc model) | Bleomycin (BLM) | Reversed BLM-induced gene expression fluctuations |

| Data derived from in vitro studies on human dermal fibroblasts and microarray analysis of lung tissue from a mouse model of systemic sclerosis. |

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate this compound's effect on gene expression.

Protocol: In Vivo Gene Expression Analysis in Mice

This protocol was used to quantify the expression of melanogenesis-related genes in mouse skin.

-

Animal Model: 7-week-old male C57BL/6J-Ay/+ mice were used.

-

Dosing: A single oral gavage of this compound (0.3 or 3 mg/kg) or vehicle was administered.

-

Tissue Collection: At 24, 48, and 72 hours post-administration, mice were euthanized, and pinnae (ear skin) were dissected for analysis.

-

RNA Extraction: Total RNA was extracted from the pinnae using the Qiagen RNeasy Mini Kit.

-

Quantitative Real-Time PCR (qPCR):

-

One-Step SYBR PrimeScript PLUS RT-PCR Kit (Takara Bio) was used for reverse transcription and amplification.

-

Target genes: Tyr, Trp1, Dct.

-

Endogenous Control: Hprt was used for normalization.

-

Analysis: Relative gene expression was calculated based on the comparative Ct method.

-

Protocol: In Vitro Gene Expression in Human Dermal Fibroblasts

This protocol was used to assess the anti-fibrotic potential of this compound.

-

Cell Culture: Normal human dermal fibroblasts were cultured.

-

Starvation: Cells were serum-starved for 24 hours to synchronize them.

-

Treatment: Cells were pre-treated with varying concentrations of this compound (MT-7117) before being stimulated with transforming growth factor-β (TGF-β) to induce a fibrotic response.

-

Incubation: Cells were cultured for an additional 24 hours.

-

RNA Extraction & qPCR: Total RNA was extracted, and qPCR was performed to measure the mRNA expression levels of ACTA2 (encoding α-smooth muscle actin) and COL1A1.

Protocol: Microarray Gene Expression Profiling

This protocol was used to gain a broader understanding of this compound's anti-inflammatory effects in a disease model.

-

Model: Bleomycin (BLM)-induced systemic sclerosis model in mice.

-

Sample Source: Total RNA was extracted from lung tissue samples from three groups: control (no disease), disease + vehicle, and disease + this compound (0.3 mg/kg).

-

Quality Control: RNA purity, concentration, and quality were confirmed with a NanoDrop 2000 and Agilent 2100 bioanalyzer.

-

Microarray Platform: Agilent Expression Array was used for gene expression profiling.

-

Data Analysis: Gene expression changes between the groups were analyzed to identify pathways and biological processes modulated by this compound, such as the IL-6 signaling pathway.

Summary and Conclusion

This compound, a selective MC1R agonist, directly influences gene expression in skin and related cells to produce its therapeutic effects. In skin, it robustly upregulates a network of genes essential for eumelanin synthesis, including Tyr, Trp1, and Dct, providing a clear molecular basis for its observed effects on skin pigmentation. Furthermore, in the context of fibro-inflammatory conditions, this compound demonstrates a capacity to modulate gene expression associated with fibrosis and inflammation, notably by suppressing TGF-β-induced ACTA2 mRNA elevation in dermal fibroblasts and normalizing pathological gene expression in inflammatory pathways.

The data presented in this guide, derived from rigorous preclinical and in vitro experiments, underscores the targeted molecular mechanism of this compound. For scientists and researchers, this information provides a foundational understanding of its pharmacogenomic activity, supporting further investigation into its potential applications in photodermatoses and fibro-inflammatory skin disorders.

References

Understanding the Oral Bioavailability of Dersimelagon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon (formerly MT-7117) is an investigational, orally administered, selective non-peptide small molecule agonist of the melanocortin-1 receptor (MC1R).[1] It is currently under development for the treatment of erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), rare genetic disorders characterized by severe phototoxicity.[1][2] This technical guide provides a comprehensive overview of the oral bioavailability of this compound, summarizing key pharmacokinetic data, experimental protocols from clinical trials, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its therapeutic effect by selectively binding to and activating the MC1R, a G-protein coupled receptor primarily expressed on melanocytes.[1][3] Activation of MC1R initiates a downstream signaling cascade that leads to the production of eumelanin, the dark pigment in the skin that provides protection against ultraviolet and visible light. By increasing eumelanin levels, this compound aims to improve sun tolerance and reduce the incidence of painful phototoxic reactions in patients with EPP and XLP.

Signaling Pathway of this compound

Caption: this compound's activation of the MC1R signaling cascade.

Pharmacokinetics and Oral Bioavailability

This compound is designed for oral administration, offering a convenient dosing regimen for patients. Clinical studies have demonstrated its rapid absorption and favorable pharmacokinetic profile.

Absorption

Following oral administration, this compound is rapidly absorbed, with the median time to reach maximum plasma concentration (Tmax) observed to be between 2 to 5 hours. Studies in healthy volunteers have shown that systemic exposure to this compound, as measured by the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), increases in a manner slightly more than dose-proportional over a single-dose range of 1 to 600 mg.

The presence of a high-fat meal does not have a clinically significant effect on the overall exposure (AUC) of this compound. However, it has been observed to increase the Cmax by approximately 22%, indicating that food can influence the rate of absorption. A study comparing 100 mg and 50 mg tablet formulations found a relative oral bioavailability of 97% for the 100 mg tablets.

Distribution, Metabolism, and Excretion

This compound is extensively metabolized, primarily in the liver, to a glucuronide metabolite. This metabolite is then eliminated in the bile and subsequently hydrolyzed back to the unchanged parent drug in the gut. The primary route of excretion is through the feces, with over 90% of the administered radioactive dose recovered in feces within 5 days post-dose. Urinary excretion of this compound and its metabolites is negligible. The mean terminal half-life (t1/2) after multiple doses ranges from approximately 10.6 to 19.0 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from a Phase 1, first-in-human study (NCT02834442) in healthy volunteers.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters

| Dose (mg) | Tmax (h, median) | Cmax (ng/mL, mean) | AUC (ng·h/mL, mean) |

| 1 | 4.0 | 1.8 | 25.4 |

| 3 | 4.0 | 7.5 | 118 |

| 10 | 4.0 | 28.1 | 511 |

| 30 | 4.0 | 124 | 2430 |

| 100 | 4.0 | 549 | 12000 |

| 300 | 4.0 | 2280 | 54600 |

| 600 | 4.0 | 5350 | 134000 |

Data presented are approximations based on graphical data from published literature and should be considered illustrative.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Day 14)

| Dose (mg, once daily) | Tmax (h, median) | t1/2 (h, mean) |

| 30 | 4.0 | 10.56 |

| 150 | 5.0 | 18.97 |

| 300 | 4.0 | 16.99 |

| 450 | 4.0 | 16.32 |

Experimental Protocols

The oral bioavailability and pharmacokinetics of this compound have been evaluated in a series of clinical trials. The methodologies for the key studies are outlined below.

Phase 1 First-in-Human Study (NCT02834442)

This was a randomized, double-blind, placebo-controlled, single-center study in healthy adult volunteers. The study consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.

-

SAD Cohorts: Participants received a single oral dose of this compound (1, 3, 10, 30, 100, 300, or 600 mg) or placebo as a suspension.

-

MAD Cohorts: Participants received daily oral doses of this compound (30, 150, 300, or 450 mg) or placebo for 14 days.

-

Pharmacokinetic Sampling: Serial blood samples were collected at pre-defined time points before and after drug administration to determine the plasma concentrations of this compound and its major metabolite.

-

Analytical Method: Plasma concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2.

Absorption, Distribution, Metabolism, and Excretion (ADME) Study (NCT03503266)

This was an open-label, single-center, mass balance study in healthy male volunteers.

-

Study Design: Participants received a single oral dose of [14C]-labeled this compound.

-

Sample Collection: Blood, urine, and feces were collected at regular intervals for up to 5 days post-dose to measure total radioactivity and to profile the metabolites.

-

Analytical Methods: Total radioactivity was measured by liquid scintillation counting. Metabolite profiling was conducted using high-performance liquid chromatography with radiochemical detection (HPLC-RD) and LC-MS/MS.

Experimental Workflow

Caption: Workflow for a Phase 1 clinical trial of this compound.

Conclusion

This compound demonstrates favorable oral bioavailability characteristics, including rapid absorption and a predictable pharmacokinetic profile. The oral route of administration, coupled with its mechanism of action targeting the underlying pathophysiology of EPP and XLP, positions this compound as a promising therapeutic candidate for these debilitating conditions. Further clinical development will continue to elucidate its long-term safety and efficacy profile in the target patient populations.

References

- 1. Extension Study to Evaluate Safety and Tolerability of Oral this compound (MT-7117) in Subjects With Erythropoietic Protoporphyria (EPP) or X-Linked Protoporphyria (XLP) [ctv.veeva.com]

- 2. Results from a first-in-human study of this compound, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Dersimelagon (MT-7117): In Vitro Assay Application Notes and Protocols

For Research Use Only.

Introduction

Dersimelagon (MT-7117) is a novel, orally bioavailable, small molecule that functions as a selective agonist for the melanocortin 1 receptor (MC1R).[1][2][3] MC1R, a G-protein coupled receptor, plays a critical role in regulating skin pigmentation and has anti-inflammatory properties.[2][4] Activation of MC1R by agonists like this compound stimulates the production of eumelanin, the dark pigment that offers protection against photodamage. This has positioned this compound as a potential therapeutic agent for photosensitivity disorders such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound, including its binding affinity to melanocortin receptors, its functional agonistic activity, and its effect on melanogenesis.

Data Summary

The following tables summarize the in vitro pharmacological data for this compound (MT-7117) in comparison to the non-selective melanocortin receptor agonist [Nle4, D-Phe7]-αMSH (NDP-αMSH).

Table 1: Binding Affinity of this compound (MT-7117) and NDP-αMSH for Human Melanocortin Receptors (MCRs)

| Compound | hMC1R Ki (nmol/l) | hMC3R Ki (nmol/l) | hMC4R Ki (nmol/l) | hMC5R Ki (nmol/l) |

| This compound (MT-7117) | 2.26 | 1420 | 32.9 | 486 |

| NDP-αMSH | 0.028 | 0.17 | 0.20 | 0.21 |

Data sourced from Suzuki et al., 2021.

Table 2: Agonistic Activity of this compound (MT-7117) on MC1R Across Species

| Species | EC50 (nmol/l) |

| Human | 8.16 |

| Cynomolgus Monkey | 3.91 |

| Mouse | 1.14 |

| Rat | 0.251 |

Data sourced from MedchemExpress and Probechem Biochemicals.

Table 3: Melanin Production in B16F1 Cells

| Compound | EC50 (pmol/l) |

| This compound (MT-7117) | 13.00 |

| NDP-αMSH | 8.455 |

Data sourced from Suzuki et al., 2021.

Signaling Pathway and Experimental Workflows

MC1R Signaling Pathway

This compound acts as an agonist at the MC1R, a Gs-protein coupled receptor. Upon binding, it activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of key genes involved in melanogenesis, ultimately leading to the production of eumelanin.

Caption: MC1R signaling cascade initiated by this compound.

Experimental Workflow: Receptor Binding Assay

This workflow outlines the competitive binding assay to determine the affinity of this compound for melanocortin receptors.

Caption: Workflow for the competitive receptor binding assay.

Experimental Workflow: cAMP Functional Assay

This workflow describes the procedure to measure the agonistic activity of this compound by quantifying intracellular cAMP production.

Caption: Workflow for the intracellular cAMP functional assay.

Experimental Workflow: Melanin Production Assay

This workflow details the in vitro assay to assess the effect of this compound on melanin production in a mouse melanoma cell line.

Caption: Workflow for the in vitro melanin production assay.

Experimental Protocols

Competitive Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for human melanocortin receptors (MC1R, MC3R, MC4R, and MC5R).

Materials:

-

Cell membranes from HEK293 cells stably expressing recombinant human MC1R, MC3R, MC4R, or MC5R.

-

[125I] NDP-αMSH (Radioligand)

-

This compound (MT-7117)

-

NDP-αMSH (for non-specific binding determination)

-

Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

In a 96-well plate, add in the following order:

-

Binding Buffer

-

This compound solution (or vehicle for total binding, or excess NDP-αMSH for non-specific binding)

-

[125I] NDP-αMSH

-

Cell membrane suspension

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific [125I] NDP-αMSH binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular cAMP Functional Assay

This protocol measures the ability of this compound to stimulate intracellular cyclic AMP (cAMP) production in cells expressing MC1R, thus determining its functional potency (EC50).

Materials:

-

HEK293 cells stably expressing the human MC1R.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).

-

Assay Buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

This compound (MT-7117)

-

αMSH (as a reference agonist)

-

cAMP assay kit (e.g., HTRF-based or ELISA-based)

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the HEK293-hMC1R cells in a suitable multi-well plate (e.g., 96-well or 384-well) and culture until they reach the desired confluency.

-

Prepare serial dilutions of this compound and the reference agonist (αMSH) in Assay Buffer.

-

Remove the culture medium from the cells and wash with Assay Buffer.

-

Add the different concentrations of this compound or αMSH to the cells. Include a vehicle control.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

Perform the cAMP measurement following the kit's protocol.

-

Read the signal on a compatible plate reader.

-

Generate a concentration-response curve and calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.

In Vitro Melanin Production Assay

This protocol evaluates the effect of this compound on melanogenesis by measuring melanin content in the supernatant of a mouse melanoma cell line.

Materials:

-

B16F1 mouse melanoma cell line.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound (MT-7117)

-

NDP-αMSH (as a positive control)

-

Phosphate-buffered saline (PBS)

-

NaOH solution (e.g., 1N)

-

Spectrophotometer (plate reader)

Procedure:

-

Seed B16F1 cells in a multi-well plate (e.g., 24-well plate) and allow them to adhere overnight.

-

Prepare various concentrations of this compound and NDP-αMSH in fresh culture medium.

-

Replace the existing medium with the medium containing the test compounds. Include a vehicle control.

-

Incubate the cells for 3 days at 37°C in a CO2 incubator.

-

After the incubation period, collect the cell culture supernatant.

-

Measure the absorbance of the supernatant at 405 nm using a spectrophotometer. The absorbance is directly proportional to the amount of melanin released into the medium.

-

(Optional) To measure intracellular melanin, wash the cells with PBS, lyse them with NaOH solution, and measure the absorbance of the lysate at 405 nm.

-

Construct a concentration-response curve and determine the EC50 value for melanin production.

References

Application Notes and Protocols: Preparation of Dersimelagon Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon, also known as MT-7117, is a selective, orally bioavailable, non-peptide agonist of the melanocortin-1 receptor (MC1R).[1][2][3] It is under investigation for its potential to prevent phototoxicity in patients with erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP) by stimulating melanin production.[2][4] Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key data is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₄₅F₄N₃O₅ | |

| Molecular Weight | 675.8 g/mol | |

| Appearance | Solid powder | |

| Solubility in DMSO | 25 mg/mL (37.00 mM) with ultrasonication and warming to 60°C | |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various experimental assays.

3.1. Materials and Equipment

-

This compound (solid powder)

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Water bath or heat block (optional, for aiding dissolution)

-

Ultrasonic bath (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2. Workflow Diagram

Caption: A flowchart outlining the key steps for preparing a this compound stock solution.

3.3. Step-by-Step Procedure

-

Calculate the required mass of this compound:

-

To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 675.8 g/mol x 1000 mg/g = 6.758 mg

-

-

Weighing this compound:

-

Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance.

-

Carefully weigh the calculated amount of this compound powder into the tube.

-

-

Adding DMSO:

-

Add the desired volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

-

Dissolution:

-

Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If the compound does not fully dissolve, brief warming in a water bath (up to 60°C) and/or sonication in an ultrasonic bath can be used to aid dissolution. Caution: Avoid excessive heat, which may degrade the compound.

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

For long-term storage (months to years), store the aliquots at -20°C or -80°C in a dark, dry environment. For short-term storage (days to weeks), 0-4°C is acceptable.

-

Signaling Pathway Context

This compound functions as a selective agonist for the melanocortin-1 receptor (MC1R), a G protein-coupled receptor (GPCR). Activation of MC1R initiates a downstream signaling cascade that ultimately leads to an increase in the production of eumelanin, the dark pigment in the skin that provides photoprotection.

Caption: Simplified signaling pathway of this compound via the MC1R.

Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO solutions.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.

By following this detailed protocol, researchers can ensure the accurate and reproducible preparation of this compound stock solutions, a crucial step for advancing research and development in the field of photoprotective therapeutics.

References

Application Notes and Protocols for Cell Culture Experiments Using Dersimelagon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon (formerly MT-7117) is a novel, orally bioavailable, small molecule agonist selective for the melanocortin 1 receptor (MC1R).[1][2] Activation of MC1R, a G protein-coupled receptor, on melanocytes stimulates the production of eumelanin, the dark pigment responsible for photoprotection.[3][4] This has led to the investigation of this compound for the treatment of photodermatoses, such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[3] Beyond its effects on pigmentation, this compound has also demonstrated anti-inflammatory and anti-fibrotic properties, suggesting its potential therapeutic application in conditions like systemic sclerosis.

These application notes provide detailed protocols for key in vitro cell culture experiments to characterize the activity of this compound. The included methodologies cover the assessment of its primary pharmacodynamic effect on melanin production, its engagement with the MC1R signaling pathway through cyclic AMP (cAMP) production, and its potential anti-fibrotic effects on human dermal fibroblasts.

Mechanism of Action: MC1R Signaling Pathway

This compound selectively binds to and activates the MC1R. This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of key melanogenic enzymes, such as tyrosinase, leading to the synthesis of eumelanin.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in key cellular assays.

Table 1: Agonistic Activity of this compound on Melanocortin Receptors

| Receptor | Species | EC50 (nM) |

| MC1R | Human | 8.16 |

| MC1R | Cynomolgus Monkey | 3.91 |

| MC1R | Mouse | 1.14 |

| MC4R | Human | 79.6 |

Data sourced from a study where cAMP production was measured in cells expressing recombinant melanocortin receptors.

Table 2: Eumelanin Production in B16F1 Mouse Melanoma Cells

| Compound | EC50 (pM) | 95% Confidence Interval |

| This compound (MT-7117) | 13.00 | 0.2865–590.2 |

| NDP-α-MSH (Reference) | 8.455 | 0.4249–168.3 |

Data sourced from a study where melanin concentration in the supernatant of treated B16F1 cells was determined after 3 days of incubation.

Experimental Protocols

Melanin Production Assay in B16F1 Mouse Melanoma Cells

This protocol details the methodology to quantify the effect of this compound on melanin production in a mouse melanoma cell line.

Materials:

-

B16F1 mouse melanoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) without phenol red

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (MT-7117)

-

NDP-α-MSH (as a positive control)

-

96-well cell culture plates

-

Eumelanin standard (e.g., Sigma-Aldrich, M8631)

-

Microplate reader

Protocol:

-

Cell Culture: Culture B16F1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the B16F1 cells into a 96-well plate at a density of 1.5 x 10^4 cells per well. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control (NDP-α-MSH) in culture medium. A suitable concentration range to test would be from picomolar to micromolar to determine the EC50.

-

Treatment: Remove the overnight culture medium from the cells and add the prepared concentrations of this compound or control compounds to the respective wells.

-

Incubation: Incubate the plate for 3 days at 37°C in a 5% CO2 incubator.

-

Melanin Quantification:

-

After the incubation period, carefully collect the supernatant from each well.

-

Measure the optical density (OD) of the supernatant at 405 nm using a microplate reader.

-

Prepare a standard curve using a known concentration of eumelanin.

-

Calculate the melanin concentration in the samples by comparing their OD values to the standard curve.

-

-

Data Analysis: Plot the melanin concentration against the log concentration of this compound and fit a dose-response curve to determine the EC50 value.

Intracellular cAMP Production Assay

This protocol describes the measurement of intracellular cyclic AMP (cAMP) levels in response to this compound treatment in cells expressing the melanocortin 1 receptor (MC1R). This assay is crucial for confirming the on-target activity of this compound.

References

Application Notes and Protocols for Quantifying Melanin Production Following Dersimelagon Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon (MT-7117) is an orally administered, selective small-molecule agonist of the melanocortin-1 receptor (MC1R).[1][2] Activation of MC1R on melanocytes stimulates the production of eumelanin, the dark pigment responsible for photoprotection.[3][4][5] This document provides detailed protocols for quantifying the melanogenic effects of this compound in various experimental models, including in vitro cell-based assays, in vivo animal models, and clinical assessments in humans.

This compound's mechanism of action involves binding to the G-protein coupled MC1R, which in turn activates adenylyl cyclase and increases intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade leads to the activation of Protein Kinase A (PKA), phosphorylation of the CREB transcription factor, and ultimately the upregulation of the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenesis, inducing the expression of key melanogenic enzymes such as tyrosinase, leading to increased eumelanin synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data on melanin production following this compound treatment from preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Parameter | Value | Reference |

| B16F1 mouse melanoma | EC50 for melanin production | 13.00 pmol/L |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Treatment and Dose | Primary Outcome | Result | Reference |

| Ay/a mice | This compound (≥0.3 mg/kg/day, p.o.) for 6 days | Coat color darkening | Significant darkening | |

| Cynomolgus monkeys | This compound (≥1 mg/kg/day, p.o.) for 4 weeks | Skin pigmentation (change in L* value) | Significant decrease in L* value (darkening) |

Table 3: Clinical Efficacy of this compound in Humans

| Study Population | Treatment and Dose | Primary Outcome | Result | Reference |

| Healthy Volunteers | This compound 150 mg and 300 mg (multiple doses) | Melanin Density (MD) | Increased MD observed | |

| Patients with EPP/XLP | This compound 100 mg and 300 mg | Time to first prodromal symptom with sun exposure | Statistically significant increase | |

| Patients with EPP/XLP | This compound 100 mg and 300 mg | Skin hyperpigmentation (Adverse Event) | Reported in 9% and 31% of patients, respectively |

Signaling Pathway and Experimental Workflows

Caption: this compound Signaling Pathway for Eumelanin Production.

Caption: Experimental Workflows for Quantifying Melanin Production.

Experimental Protocols

In Vitro Melanin Production Assay in B16F1 Cells

This protocol describes the quantification of melanin production in the B16F1 mouse melanoma cell line following treatment with this compound.

Materials:

-

B16F1 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

1 M NaOH with 20% DMSO

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Culture: Culture B16F1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the B16F1 cells into a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%. Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell Lysis and Melanin Solubilization:

-

Carefully remove the culture medium.

-

Wash the cells with PBS.

-

Add 100 µL of 1 M NaOH containing 20% DMSO to each well.

-

Incubate the plate at 60°C for 1-2 hours to solubilize the melanin.

-

-

Quantification:

-

Measure the absorbance of the lysate at 492 nm using a spectrophotometer.

-

A standard curve can be generated using synthetic melanin to determine the absolute melanin concentration.

-

Results can also be expressed as a percentage of the control.

-

In Vivo Quantification of Skin Pigmentation

1. Spectrophotometric Measurement of Melanin Density in Human Skin

This non-invasive method is used to quantify changes in skin melanin density in clinical trials.

Materials:

-

Handheld spectrophotometer (e.g., Minolta Spectrophotometer CM-series)

Procedure:

-

Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions.

-

Measurement Site Selection: Choose a consistent area of skin for measurement, typically one that is not regularly exposed to the sun, such as the inner upper arm.

-

Measurement:

-

Gently place the spectrophotometer probe on the skin surface.

-

Take at least three separate readings of reflectance at wavelengths of 400 nm (R400) and 420 nm (R420).

-

-

Calculation of Melanin Density (MD):

-

Calculate the average reflectance values for R400 and R420.

-

Use the following formula to estimate melanin density: MD = 100 * [0.035307 + 0.009974 * (R420 - R400)]

-

The change in MD from baseline can be used to quantify the effect of this compound treatment.

-

2. Colorimetric Measurement of Skin Pigmentation in Animal Models (e.g., Cynomolgus Monkeys)

This method assesses changes in skin color as an indicator of pigmentation.

Materials:

-

Colorimeter (e.g., Konica Minolta Chroma Meter)

Procedure:

-

Calibration: Calibrate the colorimeter according to the manufacturer's instructions.

-

Measurement Site Selection: Select a consistent and well-defined area of skin for measurement (e.g., the cheek).

-

Measurement:

-

Gently place the colorimeter probe on the skin surface.

-

Take multiple readings and average them to obtain the Lab* values. The L* value represents lightness (from black to white) and is the primary indicator of skin darkening.

-

-

Data Analysis:

-

The change in the L* value (ΔL) from baseline is calculated to quantify the degree of skin darkening. A decrease in the L value indicates increased pigmentation.

-

Histological Detection of Melanin: Fontana-Masson Staining

This histochemical staining method is used to visualize melanin in tissue sections from animal studies.

Materials:

-

Paraffin-embedded tissue sections (5 µm)

-

Ammoniacal Silver Solution (prepare fresh)

-

10% Silver Nitrate solution

-

Concentrated Ammonium Hydroxide

-

0.2% Gold Chloride solution

-

5% Sodium Thiosulfate solution

-

Nuclear Fast Red solution

-

Distilled water

-

Absolute alcohol

-

Xylene or other clearing agent

-

Mounting medium

Procedure:

-

Deparaffinization and Hydration:

-

Deparaffinize the tissue sections in xylene.

-

Hydrate the sections through a graded series of alcohol to distilled water.

-

-

Preparation of Ammoniacal Silver Solution (prepare immediately before use):

-

To a 10% silver nitrate solution, add concentrated ammonium hydroxide drop by drop while shaking until the precipitate that forms just redissolves.

-

-

Silver Impregnation:

-

Incubate the slides in the ammoniacal silver solution in a 58-60°C water bath for 30-60 minutes, or until the sections turn a yellowish-brown color.

-

Rinse thoroughly in several changes of distilled water.

-

-

Toning:

-

Incubate the slides in 0.2% gold chloride solution for 30 seconds to 1 minute. This will tone the reaction from brown to black.

-

Rinse thoroughly in distilled water.

-

-

Fixation:

-

Incubate the slides in 5% sodium thiosulfate solution for 1-2 minutes to remove unreacted silver salts.

-

Rinse in running tap water for 2 minutes, followed by distilled water.

-

-

Counterstaining:

-

Counterstain the nuclei with Nuclear Fast Red for 5 minutes.

-

Rinse in running tap water, followed by distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of alcohol.

-

Clear in xylene and mount with a permanent mounting medium.

-

Expected Results:

-

Melanin and argentaffin granules: Black

-

Nuclei: Pink/Red

-

Cytoplasm: Light pink

References

- 1. dbiosys.com [dbiosys.com]

- 2. mdpi.com [mdpi.com]

- 3. abcam.co.jp [abcam.co.jp]

- 4. Melanogenic effect of this compound (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melanogenic effect of this compound (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Dersimelagon Activity in B16F1 Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon (formerly MT-7117) is a novel, orally bioavailable, small molecule agonist of the melanocortin 1 receptor (MC1R).[1][2][3] Activation of MC1R in melanocytes stimulates the production of eumelanin, the dark pigment responsible for photoprotection.[1][2] B16F1 murine melanoma cells are a widely used in vitro model for studying melanogenesis as they express functional MC1R and produce melanin in response to MC1R agonists. These application notes provide detailed protocols for testing the activity of this compound in B16F1 cells, focusing on its effects on cell viability, melanin production, and tyrosinase activity.

Mechanism of Action of this compound

This compound selectively binds to and activates MC1R, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and pigmentation. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT), ultimately leading to the synthesis of eumelanin.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Effect of this compound on B16F1 Cell Viability (MTT Assay)

| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 0.1 | 99.1 ± 4.8 |

| 1 | 98.5 ± 5.5 |

| 10 | 97.9 ± 4.9 |

| 100 | 96.3 ± 5.1 |

| 1000 | 94.8 ± 6.0 |

Disclaimer: The data presented in this table is illustrative and represents the expected outcome for a non-cytotoxic MC1R agonist at concentrations effective for melanogenesis. Actual results should be determined experimentally.

Table 2: Effect of this compound on Melanin Content in B16F1 Cells

| This compound Concentration (pM) | Melanin Production (% of NDP-αMSH Max) (Mean ± SEM) |

| 0 (Vehicle Control) | 5.2 ± 1.1 |

| 1 | 15.8 ± 3.5 |

| 3 | 28.4 ± 4.1 |

| 10 | 45.1 ± 5.3 |

| 30 | 68.9 ± 6.2 |

| 100 | 85.3 ± 7.0 |

| 300 | 95.1 ± 5.8 |

| 1000 | 98.2 ± 4.5 |

Data adapted from Suzuki, T., et al. (2021). Skin Health and Disease, 2(1), e78. In this study, the EC50 value for this compound (MT-7117) on melanin production in B16F1 cells was determined to be 13.00 pM.

Table 3: Effect of this compound on Tyrosinase Activity in B16F1 Cells

| This compound Concentration (nM) | Relative Tyrosinase Activity (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 8.1 |

| 0.1 | 125 ± 9.5 |

| 1 | 180 ± 12.3 |

| 10 | 250 ± 15.8 |

| 100 | 320 ± 18.2 |

| 1000 | 350 ± 20.5 |

Disclaimer: The data presented in this table is illustrative and represents the expected dose-dependent increase in tyrosinase activity corresponding to the observed increase in melanin production. Actual results should be determined experimentally.

Experimental Protocols

General Cell Culture of B16F1 Cells

B16F1 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. Subculture should be performed when cells reach 80-90% confluency.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effect of this compound on B16F1 cells.

Materials:

-

B16F1 cells

-

Complete DMEM

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed B16F1 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.

-

Prepare serial dilutions of this compound in complete DMEM from a concentrated stock. The final DMSO concentration should be below 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if desired.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Melanin Content Assay

This protocol quantifies the amount of melanin produced by B16F1 cells after treatment with this compound.

Materials:

-

Treated B16F1 cells from 6-well plates

-

PBS

-

1 N NaOH with 10% DMSO

-

Synthetic melanin standard

-

Microplate reader

Procedure:

-

After the 72-hour treatment with this compound, wash the cells in the 6-well plates twice with PBS.

-

Harvest the cells by trypsinization and pellet them by centrifugation.

-

Wash the cell pellet with PBS.

-

Solubilize the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO.

-

Incubate at 80°C for 1 hour to dissolve the melanin.

-

Prepare a standard curve using synthetic melanin dissolved in 1 N NaOH with 10% DMSO.

-

Transfer 100 µL of the cell lysate and the standards to a 96-well plate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay to normalize the melanin content.

-

Calculate the melanin content and express it as µg of melanin per mg of protein.

Protocol 3: Tyrosinase Activity Assay

This protocol measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, in B16F1 cell lysates.

Materials:

-

Treated B16F1 cells from 6-well plates

-

Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) solution (2 mg/mL in PBS)

-

96-well plate

-

Microplate reader

Procedure:

-

After the 72-hour treatment with this compound, wash the cells in the 6-well plates twice with cold PBS.

-

Lyse the cells on ice with 100 µL of lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

Determine the protein concentration of the cell lysate using a BCA or Bradford protein assay.

-

In a 96-well plate, add 20 µg of protein from each sample to individual wells. Adjust the volume with lysis buffer to 80 µL.

-

Add 20 µL of L-DOPA solution to each well to initiate the reaction.

-